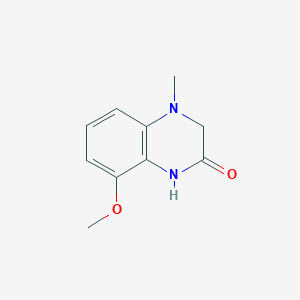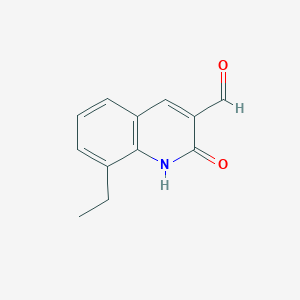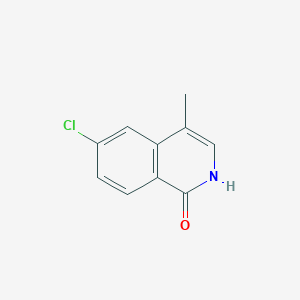![molecular formula C7H5ClN4O B11901475 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino and chloro substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cyanomethyltriphenylphosphonium chloride: Used in the initial condensation reaction.
Hydrochloric acid (HCl): Used in the cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .
科学的研究の応用
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are important targets in cancer therapy.
Biological Research: The compound is used to study the inhibition of specific biological pathways, including those involved in cell cycle regulation and apoptosis.
Industrial Applications:
作用機序
The mechanism of action of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and receptors. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs) by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its role as a tyrosine kinase inhibitor and its potential in cancer therapy.
Uniqueness
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .
特性
分子式 |
C7H5ClN4O |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13) |
InChIキー |
BRURRVJBXOOBAE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)



![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)





